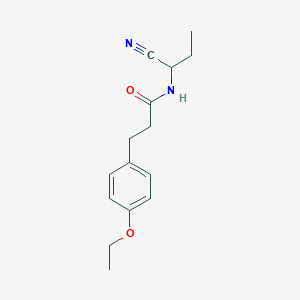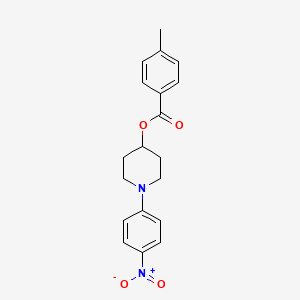
6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the pyridazinone class of compounds and has shown promising results in various studies.
Scientific Research Applications
Enzymatic Modification for Antioxidant Capacity
2,6-Dimethoxyphenol, structurally related to the compound , has been extensively used in the study of laccase activity and its potential as an antioxidant compound. Laccase-mediated oxidation of 2,6-dimethoxyphenol in aqueous-organic media leads to the production of compounds with higher antioxidant capacity than the starting substrate, such as a symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol (Adelakun et al., 2012).
Reactivity in Synthesis of Heterocycles
The compound's structural components, particularly the indolyl group, are involved in the synthesis of various heterocycles. For instance, the reactivity of 3-substituted indolin-2-ones in Vilsmeier-type reactions with 4,6-dimethoxyindoles has been explored for producing biindolyl compounds (Black et al., 1996).
Synthesis and Biological Evaluation
The indolyl and pyridazinone moieties present in this compound have led to the synthesis and biological evaluation of new heterocycles. These synthesized compounds have been evaluated for their antimicrobial and anti-cancer activities, demonstrating the potential use of this structure in pharmaceutical applications (Kandile et al., 2015).
Potential in Enzyme Inhibition
Compounds structurally related to the query compound, such as 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones, have been explored for their inhibitory effects on enzymes like phosphodiesterases. This research indicates potential applications in the development of enzyme inhibitors for therapeutic purposes (Van der Mey et al., 2001).
Role in Synthesis of Cardioactive Agents
The pyridazinone moiety is a vital structural part of many cardio-active derivatives, including those in clinical use or tested in clinical trials. This highlights its significance in the development of new cardioactive agents (Imran & Abida, 2016).
properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-11-9-18(16-22(21)31-2)19-10-12-24(29)27(25-19)14-5-8-23(28)26-15-13-17-6-3-4-7-20(17)26/h3-4,6-7,9-12,16H,5,8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGPKJRNJIGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)



![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)
![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)
![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
